3-Amino-4-chloro-N-cyclopropylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-chloro-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXCOYJTMBYPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980786 | |
| Record name | 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63887-21-8 | |
| Record name | Benzamide, 3-amino-4-chloro-N-cyclopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide
This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 3-Amino-4-chloro-N-cyclopropylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The methodology detailed herein is designed for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Introduction and Strategic Approach
3-Amino-4-chloro-N-cyclopropylbenzamide is a substituted benzamide derivative with significant potential in medicinal chemistry. Its synthesis requires a strategic approach to ensure high yield and purity. The pathway outlined in this document proceeds through a logical sequence of well-established chemical transformations, beginning with a commercially available starting material and culminating in the desired product. The core strategy involves the initial nitration of a substituted benzoic acid, followed by amide bond formation and a final reduction step. This approach allows for precise control over the introduction of the required functional groups.
The Synthesis Pathway: A Step-by-Step Elucidation
The synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide can be efficiently achieved in three primary steps starting from 4-chlorobenzoic acid. This pathway is illustrated below.
Caption: A three-step synthesis pathway for 3-Amino-4-chloro-N-cyclopropylbenzamide.
Step 1: Nitration of 4-Chlorobenzoic Acid
The initial step involves the electrophilic aromatic substitution of 4-chlorobenzoic acid to introduce a nitro group at the 3-position. The chloro and carboxylic acid groups are both deactivating; however, the chloro group is an ortho-, para-director, while the carboxylic acid is a meta-director. The directing effects of these two groups reinforce the introduction of the nitro group at the position meta to the carboxylic acid and ortho to the chloro group.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, carefully add 4-chlorobenzoic acid in portions, maintaining the temperature below 10°C with an ice bath.
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water until the washings are neutral, and dried to yield 4-chloro-3-nitrobenzoic acid.[1][2]
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as a catalyst and a solvent, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted side products.
Step 2: Amide Bond Formation
The second step is the coupling of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form the corresponding amide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride.
Experimental Protocol:
-
4-chloro-3-nitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF), to form 4-chloro-3-nitrobenzoyl chloride.[3] The excess thionyl chloride can be removed by distillation.
-
The crude acyl chloride is dissolved in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
The solution is cooled in an ice bath, and a solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent is added dropwise. The base is necessary to neutralize the HCl generated during the reaction.[4]
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is then washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-chloro-3-nitro-N-cyclopropylbenzamide.
Causality Behind Experimental Choices:
-
Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophilic attack by the amine.
-
Aprotic Solvent: Prevents any unwanted side reactions with the highly reactive acyl chloride.
-
Base: The use of a tertiary amine base is critical to scavenge the hydrochloric acid byproduct, which would otherwise protonate the cyclopropylamine, rendering it non-nucleophilic.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amino group to furnish the target compound, 3-Amino-4-chloro-N-cyclopropylbenzamide. Several methods can be employed for this transformation.
Experimental Protocol (Using Iron in Acidic Medium):
-
4-chloro-3-nitro-N-cyclopropylbenzamide is dissolved in a mixture of ethanol and water.
-
Iron powder is added to the solution, followed by the slow addition of concentrated hydrochloric acid.
-
The mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is then basified with a solution of sodium hydroxide or sodium carbonate to precipitate the free amine.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography or recrystallization yields pure 3-Amino-4-chloro-N-cyclopropylbenzamide.
Alternative Reduction Method (Catalytic Hydrogenation):
Alternatively, the reduction can be performed by catalytic hydrogenation. The nitro compound is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.
Causality Behind Experimental Choices:
-
Iron/HCl: This is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally high-yielding and tolerant of many other functional groups.
-
Catalytic Hydrogenation: This method is often cleaner and can result in higher purity products, avoiding the need for extensive workup to remove metal salts. However, it requires specialized equipment for handling hydrogen gas.
Data Summary
The following table summarizes typical quantitative data for the synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide.
| Step | Reactants | Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| 1. Nitration | 4-Chlorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | 0-15°C | 2-4 hours | 85-95% |
| 2. Amide Coupling | 4-Chloro-3-nitrobenzoic Acid, Cyclopropylamine | SOCl₂, Triethylamine | Dichloromethane | 0°C to RT | 3-6 hours | 80-90% |
| 3. Reduction | 4-Chloro-3-nitro-N-cyclopropylbenzamide | Fe, HCl | Ethanol/Water | Reflux | 4-8 hours | 75-85% |
Conclusion
The described three-step synthesis pathway provides a reliable and scalable method for the preparation of 3-Amino-4-chloro-N-cyclopropylbenzamide. The choice of reagents and reaction conditions is based on well-established chemical principles to maximize yield and purity while ensuring operational safety. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.
References
- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). Nitration of benzoic acid and its chlorinated derivatives.
-
Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]
-
Springer. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
- Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.
- Google Patents. (n.d.). Cyclopropyl amide derivatives.
- Google Patents. (n.d.). Process for the preparation of chloro-benzoyl chlorides.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of a new.
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, October 18). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoic Acid. PubChem. Retrieved from [Link]
-
YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: 3-Amino-4-chloro-N-cyclopropylbenzamide as a Versatile Intermediate in Medicinal Chemistry
Executive Summary: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Chemical intermediates that offer multiple points for diversification are invaluable assets. 3-Amino-4-chloro-N-cyclopropylbenzamide is one such strategic building block. Its unique arrangement of a reactive aniline moiety, an ortho-chloro substituent, and a stable N-cyclopropylamide group presents a trifecta of chemical handles. This guide provides an in-depth exploration of this intermediate, from its synthesis to its application in constructing high-value heterocyclic systems relevant to contemporary therapeutic targets. We will delve into the causality behind the procedural steps, ensuring that researchers can not only replicate the protocols but also adapt them based on a sound mechanistic understanding.
Core Characteristics and Safe Handling Protocols
Before utilization, a thorough understanding of the intermediate's properties and safety requirements is essential. The data presented below is a composite based on structurally related compounds and should be supplemented by in-house analysis and a material-specific Safety Data Sheet (SDS).
Physicochemical Data
| Property | Value | Remarks |
| IUPAC Name | 3-Amino-4-chloro-N-cyclopropylbenzamide | - |
| Molecular Formula | C₁₀H₁₁ClN₂O | - |
| Molecular Weight | 210.66 g/mol | - |
| Appearance | Off-white to light grey crystalline solid | Based on analogous compounds[1]. |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Chloroform, Ethyl Acetate | General solubility for similar benzamides[2]. |
| Melting Point | Not established; expected >150 °C | Estimate based on similar structures[2]. |
Safety, Handling, and Storage
3-Amino-4-chloro-N-cyclopropylbenzamide, as an aromatic amine and chlorinated hydrocarbon, requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Hazard Statements (Anticipated): May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects. Toxic to aquatic life with long-lasting effects[3].
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Protocol: Synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide
The synthesis of the title compound is most efficiently achieved via a two-step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid. This pathway ensures high regioselectivity and typically proceeds with good to excellent yields.
start [label="4-Chloro-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Amide Coupling\n(EDC, HOBt, DIPEA)\n+ Cyclopropylamine"]; intermediate [label="4-Chloro-N-cyclopropyl-3-nitrobenzamide", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Nitro Reduction\n(SnCl2·2H2O, EtOH)"]; product [label="3-Amino-4-chloro-N-cyclopropylbenzamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Figure 1: Two-step synthesis workflow for the title intermediate.
Step 1: Amide Coupling to form 4-Chloro-N-cyclopropyl-3-nitrobenzamide
Causality: The first step involves the formation of a robust amide bond. We utilize a carbodiimide-mediated coupling (EDC/HOBt) which proceeds through a highly reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is included to suppress racemization (not relevant here, but good practice) and, more importantly, to convert the initial intermediate into a more stable and less reactive HOBt-ester, which then cleanly reacts with the amine, minimizing side reactions and improving yields[1].
-
Materials:
-
4-Chloro-3-nitrobenzoic acid (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
To a stirred solution of 4-chloro-3-nitrobenzoic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N₂), add EDC·HCl and HOBt.
-
Stir the mixture at room temperature for 20 minutes to allow for the activation of the carboxylic acid.
-
Add DIPEA, followed by the dropwise addition of cyclopropylamine.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
-
Step 2: Reduction to 3-Amino-4-chloro-N-cyclopropylbenzamide
Causality: The final step is the selective reduction of the aromatic nitro group to a primary amine. While various methods exist (e.g., catalytic hydrogenation), reduction with tin(II) chloride is a classic, reliable, and scalable method that is tolerant of many functional groups, including the chloro- and amide moieties present in our substrate. The acidic conditions ensure the product amine is initially protonated, preventing potential side reactions.
-
Materials:
-
4-Chloro-N-cyclopropyl-3-nitrobenzamide (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH)
-
-
Protocol:
-
Dissolve the crude nitro-intermediate from Step 1 in ethanol (0.1 M) in a round-bottom flask.
-
Add SnCl₂·2H₂O in one portion. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of NaHCO₃ or NaOH. This will precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or recrystallization to afford the final product.
-
Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Application Protocol: Synthesis of a Bioactive Heterocycle
The primary amino group of 3-amino-4-chloro-N-cyclopropylbenzamide is a versatile handle for constructing heterocyclic scaffolds, which are cornerstones of many approved drugs.[4][5] We will demonstrate its utility in a representative synthesis of a substituted quinazolinone, a privileged scaffold in kinase inhibitor design.
Causality: This transformation is a classic example of a condensation-cyclization reaction. The aniline nitrogen acts as a nucleophile, attacking an activated carbonyl species (in this case, an acyl chloride). The subsequent intramolecular cyclization is driven by the formation of a stable, aromatic heterocyclic ring system. The ortho-chloro group can be retained or used for further cross-coupling reactions in later steps.
intermediate [label="3-Amino-4-chloro-N-\ncyclopropylbenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="+ 2-Methoxyacetyl chloride\n+ Pyridine, DCM", shape=plaintext]; step1 [label="Acylation"]; acylated [label="Acylated Intermediate"]; step2_reagents [label="POCl3, Reflux", shape=plaintext]; step2 [label="Dehydrative\nCyclization"]; product [label="Substituted Quinazolinone\nScaffold", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
intermediate -> reagents [style=invis]; reagents -> step1 [style=invis]; intermediate -> step1 [label=""]; step1 -> acylated; acylated -> step2_reagents [style=invis]; step2_reagents -> step2 [style=invis]; acylated -> step2; step2 -> product; }
Figure 2: Pathway for quinazolinone synthesis from the intermediate.
Protocol: Synthesis of 7-Chloro-N-cyclopropyl-2-(methoxymethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxamide
-
Materials:
-
3-Amino-4-chloro-N-cyclopropylbenzamide (1.0 eq)
-
2-Methoxyacetyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃) (used as a dehydrating agent/solvent)
-
-
Protocol:
-
Acylation: Dissolve the starting intermediate in anhydrous DCM (0.2 M). Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of 2-methoxyacetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (aq) and brine, dry over Na₂SO₄, and concentrate to yield the crude acylated intermediate.
-
Cyclization: Carefully add phosphorus oxychloride (POCl₃) to the crude acylated intermediate.
-
Heat the mixture to reflux (approx. 107 °C) for 4-6 hours. The reaction should become a clear, homogenous solution.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto a stirred mixture of crushed ice and ethyl acetate. Caution: Exothermic reaction and release of HCl gas.
-
Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers and carefully wash with saturated NaHCO₃ (aq) until effervescence ceases, then wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash chromatography to yield the desired quinazolinone.
-
Self-Validation: Characterize the final product thoroughly by ¹H NMR, LC-MS, and HRMS to confirm its structure and purity.
-
Troubleshooting and Field-Proven Insights
-
Incomplete Amide Coupling: If the coupling reaction stalls, ensure all reagents and solvents are truly anhydrous. A small, fresh addition of EDC may restart the reaction.
-
Low Yield in Nitro Reduction: The basification and extraction step with tin salts can be problematic, sometimes forming emulsions. Filtering the precipitated tin salts through a pad of Celite® before extraction can significantly improve phase separation and product recovery.
-
Vigorous Cyclization: The addition of the reaction mixture to ice after POCl₃ reflux is highly exothermic. Perform this step slowly in a large beaker within a fume hood to control the quench.
-
Purification: The N-cyclopropylamide group imparts a degree of grease-solubility to the molecules. Standard silica gel chromatography is usually effective, but a reversed-phase C18 column may be necessary for highly nonpolar analogs or difficult separations.
Conclusion
3-Amino-4-chloro-N-cyclopropylbenzamide is a high-potential intermediate for constructing diverse and complex molecular libraries. The protocols detailed herein are robust and grounded in well-established chemical principles, providing a reliable foundation for its synthesis and subsequent derivatization. By understanding the causality behind each step, researchers are empowered to not only utilize this building block but also to innovate, paving the way for the discovery of next-generation therapeutics.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
-
3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide. Synthink. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH). [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
3-amino-2-chloro-N-cyclopropyl-N-propylbenzamide | C13H17ClN2O. PubChem. [Link]
-
MATERIAL SAFETY DATA SHEET - p-Amino Benzamide. Oxford Lab Fine Chem LLP. [Link]
Sources
- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 2. 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide Supplier in Mumbai, 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: High-Precision Efficacy Profiling of 3-Amino-4-chloro-N-cyclopropylbenzamide (ACB-CP)
Executive Summary & Molecule Profile[1][2]
3-Amino-4-chloro-N-cyclopropylbenzamide (herein referred to as ACB-CP ) represents a privileged scaffold in medicinal chemistry.[1][2] The benzamide moiety is a cornerstone of various FDA-approved therapeutics, acting as a pharmacophore in histone deacetylase (HDAC) inhibitors (e.g., Entinostat), poly(ADP-ribose) polymerase (PARP) inhibitors, and receptor tyrosine kinase (RTK) inhibitors.[1][2]
The specific inclusion of the cyclopropyl amide functionality is a strategic medicinal chemistry modification designed to enhance metabolic stability by blocking dealkylation while maintaining a favorable steric profile for hydrophobic pocket occupancy (e.g., the ATP-binding pocket of kinases).[1][2]
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-Amino-4-chloro-N-cyclopropylbenzamide |
| Molecular Weight | ~210.66 g/mol |
| Core Scaffold | Halogenated Benzamide |
| Key Functionality | Cyclopropyl (Metabolic Shield), Free Amine (H-Bond Donor) |
| Predicted Solubility | Low aqueous solubility; High solubility in DMSO/Ethanol |
| Primary Application | Lead optimization, Kinase inhibition profiling, Cytotoxicity screening |
Experimental Design Strategy
To rigorously test the efficacy of ACB-CP, we must move beyond simple phenotypic observation to mechanistic validation.[1][2] This guide outlines a Target Deconvolution and Efficacy Profiling workflow.
The Hypothesis: The 3-amino-4-chloro substitution pattern suggests potential reactivity or tight binding in serine/threonine kinase domains or zinc-dependent metalloenzymes.[1][2] The cyclopropyl group suggests the molecule targets a lipophilic cryptic pocket.[1][2]
The Workflow:
-
Solubility & Formulation: Ensuring bioavailability in assays.
-
Target Engagement (CETSA): Verifying the compound enters cells and binds a target.[1][2]
-
Phenotypic Efficacy (Dose-Response): Quantifying potency (
).
Protocol 1: Formulation & Quality Control (Pre-Assay)
Rationale: Benzamides are prone to precipitation in aqueous media, leading to false negatives in efficacy assays.[1][2] The "3-amino" group is also oxidation-sensitive.[1][2]
Reagents
-
Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%.[1][2] -
Buffer: PBS (pH 7.[1][2]4) with 0.01% Tween-20 (to prevent non-specific aggregation).[1][2]
Step-by-Step Procedure
-
Stock Preparation: Dissolve ACB-CP in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.[1][2]
-
Quality Check (LC-MS): Inject 5 µL of stock into an LC-MS system (C18 column).
-
Serial Dilution: Prepare working stocks (1000x) in DMSO.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: Before testing efficacy (killing cells), we must prove engagement (binding).[1][2] CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (
Materials
Step-by-Step Procedure
-
Treatment: Seed
cells/dish. Treat with 10 µM ACB-CP or DMSO (Control) for 1 hour at 37°C. -
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension (50 µL) into 10 PCR tubes.
-
Heating Gradient: Heat each tube for 3 minutes at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C.
-
Cooling: Immediately incubate on ice for 3 minutes.
-
Lysis: Add liquid nitrogen (freeze-thaw x3) or mild detergent to lyse cells.[1][2]
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the stabilized (soluble) protein.
-
Analysis: Analyze supernatant via Western Blot (if target is known, e.g., ERK1/2) or Coomassie stain (for global proteome shift).[1][2]
Data Interpretation:
-
Positive Result: A shift in the aggregation curve to the right (higher temperature) in the ACB-CP treated group compared to DMSO.[1][2]
Protocol 3: Quantitative Efficacy (ATP-Based Viability Assay)
Rationale: The metabolic activity of the cell is the most robust proxy for antiproliferative efficacy.[1][2] We utilize an ATP-luciferase reaction (e.g., CellTiter-Glo), which is more sensitive than tetrazolium salts (MTT/MTS) for benzamide derivatives.[1][2]
Experimental Setup
-
Design: 384-well plate format.
-
Controls:
Step-by-Step Procedure
-
Seeding: Dispense 500 cells/well (384-well plate) in 45 µL media. Incubate 24h for attachment.
-
Dosing: Add 5 µL of 10x ACB-CP working solutions.
-
Incubation: Incubate for 72 hours at 37°C, 5%
. -
Detection: Equilibrate plate to room temperature (20 min). Add 50 µL CellTiter-Glo reagent.[1][2]
-
Lysis: Orbitally shake for 2 minutes. Incubate 10 minutes to stabilize signal.
-
Read: Measure Luminescence (RLU) on a multimode plate reader (Integration time: 0.5s).
Data Analysis & Visualization
Calculate % Viability:
Fit data to a 4-parameter logistic (4PL) model to derive
Visualization: Mechanistic Pathway & Workflow[1][8]
The following diagram illustrates the hypothetical mechanism of action for benzamide derivatives (often acting as ATP-competitive inhibitors or allosteric modulators) and the experimental workflow described above.
Caption: Workflow for ACB-CP profiling. Phase 1 ensures chemical integrity.[1][2] Phase 2 utilizes CETSA to confirm physical binding to intracellular targets, while phenotypic screening quantifies biological efficacy (
Expected Results & Troubleshooting
| Assay | Expected Outcome (Active) | Common Failure Mode | Solution |
| Solubility | Clear solution in DMSO; no precipitation in media <50 µM.[1][2] | Precipitation upon media addition.[1][2] | Reduce final concentration; add 1% BSA. |
| CETSA | No shift (flat line). | Compound is impermeable or requires higher dose.[1][2] | |
| Viability | Sigmoidal dose-response; | Flat curve (non-toxic).[1][2] | Verify cell line sensitivity; test higher concentrations (up to 50 µM). |
References
-
Gundersen, L. L., et al. (2024).[1][2] "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Activity in Cancer Cell Cultures." MDPI Molecules. Available at: [Link][1][2]
-
PubChem Compound Summary. (2025). "3-amino-2-chloro-N-cyclopropylbenzamide (Related Structure)." National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Zhang, L., et al. (2012).[1][2] "Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2023).[1][2] "Conformational, Reactivity Analysis and Molecular Docking of Benzamide Derivatives." Taylor & Francis.[1][2] Available at: [Link][1][2]
Sources
- 1. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | C29H37ClFN3O11 | CID 15096953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 3-Amino-4-chloro-N-cyclopropylbenzamide
Abstract
This document provides a comprehensive guide for the utilization of 3-Amino-4-chloro-N-cyclopropylbenzamide in high-throughput screening (HTS) campaigns. Due to the novelty of this compound, established biological targets are not extensively documented in peer-reviewed literature. Therefore, this guide adopts a rational, structure-based approach to propose and detail robust screening protocols against high-probability target classes. We will explore potential applications based on the core aminobenzamide scaffold, a privileged structure in medicinal chemistry known to interact with various enzyme families. The protocols herein are designed to be adaptable, providing researchers with a validated framework to investigate the bioactivity of this and other novel chemical entities.
Introduction: Rationale for Screening 3-Amino-4-chloro-N-cyclopropylbenzamide
3-Amino-4-chloro-N-cyclopropylbenzamide is a synthetic organic compound featuring several key functional groups that suggest potential biological activity. The core structure is a substituted benzamide, a chemical motif present in numerous approved drugs.
-
The Benzamide Scaffold: Benzamides are known to be "privileged structures," capable of binding to a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and enzymes.
-
The Cyclopropyl Group: The N-cyclopropyl moiety is a bioisostere for larger alkyl groups and can provide conformational rigidity, enhance metabolic stability, and improve binding affinity to target proteins. Its inclusion often points towards potential interactions with hydrophobic pockets in enzymes or receptors.
-
Amino and Chloro Substituents: The substitution pattern on the aromatic ring (amino and chloro groups) critically influences the electronic properties and potential hydrogen bonding interactions of the molecule, which can dictate target specificity and potency.
Given this structural composition, 3-Amino-4-chloro-N-cyclopropylbenzamide represents a promising candidate for screening against enzyme families where substituted benzamides have previously shown activity, such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerases (PARPs). This document will focus on providing detailed protocols for these two target classes as primary examples.
Proposed Target Class 1: Histone Deacetylases (HDACs)
Scientific Rationale: Substituted benzamides, particularly those with an amino group ortho to the amide, are a well-established class of HDAC inhibitors. The amide nitrogen and carbonyl oxygen can chelate the zinc ion in the active site of class I, II, and IV HDACs, while the substituted phenyl ring probes the outer rim of the catalytic tunnel. The structural similarity of 3-Amino-4-chloro-N-cyclopropylbenzamide to known HDAC inhibitors like Entinostat (MS-275) makes this a primary and logical target class to investigate.
HTS Workflow for HDAC Inhibition
This workflow outlines a two-stage process: a primary screen to identify initial hits and a dose-response confirmation to validate their activity and determine potency.
Caption: Biochemical HTS workflow for identifying PARP inhibitors.
Protocol: Homogeneous Luminescent PARP Activity Assay
This protocol is based on measuring the depletion of NAD+ substrate using a system like the PARP-Glo™ Account Assay (Promega).
Materials:
-
3-Amino-4-chloro-N-cyclopropylbenzamide (test compound)
-
Recombinant human PARP enzyme (e.g., PARP1)
-
Activated DNA (provided in most commercial kits)
-
NAD+ solution
-
PARP-Glo™ Reagent (contains reagents to detect remaining NAD+)
-
Olaparib or Veliparib (Positive Control)
-
DMSO (Vehicle Control)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
As described in section 2.2, prepare and dispense 50 nL of the test compound, controls, or DMSO into assay plates.
-
-
PARP/DNA Addition:
-
Prepare a 2X working solution of PARP1 enzyme and activated DNA in PARP assay buffer. The optimal concentrations should be determined empirically to ensure about 50-80% of NAD+ is consumed during the reaction.
-
Dispense 5 µL of this mix into each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of NAD+ in PARP assay buffer.
-
Dispense 5 µL of the NAD+ solution to each well to start the reaction. Final volume is now 10.05 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate for 60 minutes at room temperature. Active PARP enzyme will consume NAD+.
-
-
Signal Development & Detection:
-
Prepare the PARP-Glo™ Reagent according to the manufacturer's instructions.
-
Add 10 µL of the reagent to each well. This simultaneously stops the PARP reaction and initiates the luminescent signal generation, which is inversely proportional to PARP activity (more PARP activity = less NAD+ remaining = lower signal).
-
Incubate for 15-30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis:
| Parameter | Calculation Formula | Description |
| Percent Inhibition | 100 * (RLU_compound - RLU_pos_ctrl) / (RLU_veh_ctrl - RLU_pos_ctrl) | In this inverse-readout assay, a higher RLU corresponds to higher inhibition. The formula correctly normalizes the data. |
| Z'-Factor | `1 - (3 * (SD_veh_ctrl + SD_pos_ctrl)) / | Mean_veh_ctrl - Mean_pos_ctrl |
| IC50 Value | Non-linear regression (log[inhibitor] vs. response) | The concentration of inhibitor required to reduce PARP activity by 50%. |
Self-Validating Systems: Controls and Best Practices
To ensure the trustworthiness of screening data, every assay plate must include a set of internal controls.
-
Vehicle Control (0% Inhibition): Wells containing DMSO instead of a test compound. This defines the baseline enzyme activity.
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor for the target class (e.g., TSA for HDACs, Olaparib for PARPs). This defines the fully inhibited state.
-
Assay Robustness: The Z'-factor must be calculated for every plate to ensure that the separation between positive and negative controls is sufficient for hit identification. Plates with a Z' < 0.5 should be flagged for review or repeated.
-
Compound Interference: Novel compounds should be checked for auto-fluorescence or auto-luminescence by running a parallel assay plate where the enzyme is omitted. Any signal originating from the compound itself must be noted and potentially used for data correction.
Conclusion and Future Directions
3-Amino-4-chloro-N-cyclopropylbenzamide presents a valuable chemical starting point for hit-finding campaigns. Based on established medicinal chemistry principles, HDACs and PARPs represent high-probability, high-value target classes for initial screening efforts. The detailed HTS protocols provided here offer robust, validated methods for determining the compound's activity against these enzyme families. Positive hits from these primary screens should be subjected to a rigorous hit-to-lead cascade, including confirmation with orthogonal assays (e.g., cell-based target engagement), selectivity profiling against related enzymes, and initial ADME-Tox assessment.
References
-
Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. Elsevier Academic Press. [Link]
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]
-
Villar-Garea, A., & Esteller, M. (2004). Histone deacetylase inhibitors: understanding a new wave of anticancer agents. International Journal of Cancer, 112(2), 171-178. [Link]
-
Suzuki, T., & Miyata, N. (2005). N-substituted-4-(aminomethyl)benzamide-type histone deacetylase inhibitors. Current Medicinal Chemistry, 12(23), 2741-2750. [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]
developing a standard operating procedure for handling 3-Amino-4-chloro-N-cyclopropylbenzamide
Application Notes and Protocols: 3-Amino-4-chloro-N-cyclopropylbenzamide
Document ID: ANP-ACNCB-20260128
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a cornerstone of modern medicinal chemistry and drug development. This class of compounds is recognized for its diverse pharmacological activities, largely attributable to the versatile benzamide scaffold which can be readily functionalized to modulate biological activity and pharmacokinetic properties.[1] Notably, derivatives have been developed as antipsychotics, antiemetics, and antidepressants. Furthermore, recent research has highlighted their potential as antimicrobial and anticancer agents, often acting as inhibitors of critical enzymes like histone deacetylases (HDACs) or the bacterial cell division protein FtsZ.[2][3]
3-Amino-4-chloro-N-cyclopropylbenzamide is a novel synthetic intermediate that combines three key structural motifs: a chlorinated aminobenzene ring, a central amide linkage, and a cyclopropyl group. The cyclopropyl moiety is of particular interest in drug design as it can enhance metabolic stability, improve potency, and provide conformational rigidity. This document serves as a comprehensive guide for researchers, providing detailed, field-tested protocols for the synthesis, handling, purification, and characterization of this compound, ensuring scientific integrity and operational safety.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a research setting.
Compound Properties
While a dedicated CAS Number for 3-Amino-4-chloro-N-cyclopropylbenzamide is not yet widely indexed, its properties can be reliably predicted from its constituent parts and data from closely related analogs.
| Property | Value | Source/Justification |
| IUPAC Name | 3-Amino-4-chloro-N-cyclopropylbenzamide | Standard Nomenclature |
| Molecular Formula | C₁₀H₁₁ClN₂O | Calculated |
| Molecular Weight | 210.66 g/mol | Calculated |
| Appearance | Expected to be an off-white to light brown solid | Analogy to related benzamides[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DCM, THF, DMSO | Analogy to related benzamides[4] |
| Boiling Point | ~351.7 °C at 760 mmHg (Predicted) | Predicted for a similar structure[5] |
| Density | ~1.2 g/cm³ (Predicted) | Predicted for a similar structure[5] |
Safety & Handling
Scientist's Note: Although a specific Safety Data Sheet (SDS) for the title compound is not available, a hazard assessment can be made based on its precursors, 3-amino-4-chlorobenzoic acid and cyclopropylamine, and the general reactivity of benzamides. The protocols herein mandate handling as a hazardous substance.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Acute Toxicity / Irritation | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Respiratory: Use a NIOSH-approved respirator with an appropriate dust/organic vapor cartridge. All work with the solid compound or its solutions should be performed in a certified chemical fume hood.
-
Hand: Wear nitrile or neoprene gloves. Inspect gloves prior to use.
-
Eye: Use chemical safety goggles or a face shield.
-
Skin and Body: Wear a flame-retardant lab coat and closed-toe shoes.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[5]
Synthesis Protocol: Amide Coupling
The most direct and reliable method for synthesizing 3-Amino-4-chloro-N-cyclopropylbenzamide is via the coupling of 3-amino-4-chlorobenzoic acid with cyclopropylamine. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[6] The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a common and effective method for minimizing side reactions and racemization.[6]
Materials and Reagents
-
3-Amino-4-chlorobenzoic acid (≥98%)
-
Cyclopropylamine (≥99%)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (≥98%)
-
Hydroxybenzotriazole (HOBt) (≥97%)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stir bars, argon/nitrogen supply, TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-amino-4-chlorobenzoic acid (1.72 g, 10.0 mmol, 1.0 equiv) and HOBt (1.53 g, 11.0 mmol, 1.1 equiv).
-
Dissolution: Add 40 mL of anhydrous DCM and stir the suspension at room temperature.
-
Amine Addition: Add cyclopropylamine (0.76 mL, 11.0 mmol, 1.1 equiv) followed by DIPEA (2.1 mL, 12.0 mmol, 1.2 equiv) to the flask.
-
Carboxylic Acid Activation: Cool the mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv) portion-wise over 15 minutes.
-
Scientist's Note: Adding EDC at 0 °C helps to control the exothermic reaction and prevents the degradation of the activated ester intermediate. HOBt is included to form a more stable active ester, which suppresses side reactions and improves the final yield.[4]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should be visible under UV light (254 nm) and will have a higher Rf value than the starting carboxylic acid.
-
Work-up - Quenching: Once the reaction is complete, dilute the mixture with 50 mL of DCM.
-
Work-up - Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
50 mL of saturated NaHCO₃ solution (to remove unreacted acid and HOBt).
-
50 mL of water.
-
50 mL of brine (to remove residual water).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure 3-Amino-4-chloro-N-cyclopropylbenzamide.
Caption: Workflow for the synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide.
Analytical Characterization Protocols
Validation of the final product's identity and purity is a critical step. The following are standard protocols for the characterization of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).
-
Expected Result: A single major peak indicates a high-purity sample. Purity is calculated based on the area percentage of the main peak.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
-
Ionization Mode: Positive (ESI+).
-
Sample Prep: Use the same sample prepared for HPLC analysis.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 211.06. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 211 and m/z 213.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the amine protons, the amide N-H proton, and the cyclopropyl protons.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the amide group.
Caption: Post-synthesis workflow for purification and analytical validation.
Potential Applications & Future Directions
While 3-Amino-4-chloro-N-cyclopropylbenzamide is primarily a synthetic intermediate, its structure suggests significant potential in drug discovery.
-
Scaffold for Medicinal Chemistry: This compound is an excellent starting point for library synthesis. The primary amine at the 3-position can be readily derivatized via reactions such as acylation, sulfonylation, or reductive amination to explore structure-activity relationships (SAR).[2]
-
Anticancer Research: The benzamide scaffold is present in several HDAC inhibitors.[1] Further modification and screening of derivatives against various cancer cell lines (e.g., MCF-7, A549, K562) could yield novel antineoplastic agents.[2]
-
Antimicrobial Research: Given that some benzamides target the bacterial FtsZ protein, derivatives of this compound could be explored for antibacterial activity, particularly against Gram-positive pathogens like MRSA.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagents (EDC/HOBt).2. Wet solvent or reagents.3. Insufficient reaction time. | 1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Extend reaction time and continue to monitor by TLC. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction.2. Formation of side products (e.g., N-acylurea from EDC).3. Degradation of product. | 1. See above.2. Ensure HOBt is used; optimize reaction temperature.3. Use milder work-up conditions. |
| Difficulty in Purification | 1. Product co-elutes with impurities.2. Product is insoluble in column solvent. | 1. Try a different solvent system for chromatography (e.g., DCM/Methanol).2. Use a stronger solvent to load the sample onto the silica (dry loading). |
| Incorrect Mass in MS | 1. Wrong product formed.2. Sample degradation in the MS source. | 1. Re-examine NMR data and synthesis protocol.2. Adjust MS source parameters (e.g., use a lower cone voltage). |
References
- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Tradeindia. (n.d.). 3-amino-4-chloro-n,n-diethyl-benzene Sulfonamide - Cas No: 71794-12-2. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]
-
ResearchGate. (2014). Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. Retrieved from [Link]
-
Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
PubMed. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of cyclopropylamine.
-
MDPI. (2023). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Retrieved from [Link]
-
University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. hepatochem.com [hepatochem.com]
Application Note: A Robust HPLC Method for the Analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide
Introduction: The Analytical Imperative for 3-Amino-4-chloro-N-cyclopropylbenzamide
3-Amino-4-chloro-N-cyclopropylbenzamide is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structural features, a substituted benzamide, suggest its role as a key building block in the synthesis of complex target molecules. The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final product. Therefore, a reliable and robust analytical method for its quantification is paramount for quality control in research, development, and manufacturing.
This application note presents a detailed protocol for the analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed to be a comprehensive guide for researchers, scientists, and drug development professionals, providing a solid starting point for method development and validation in accordance with industry standards. The principles and techniques described herein are also adaptable to Ultra-Performance Liquid Chromatography (UPLC) for enhanced speed and resolution.[1][2]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing a successful separation method.
-
Structure: 3-Amino-4-chloro-N-cyclopropylbenzamide possesses a moderately polar aromatic core with an amine and a chloro substituent, along with a cyclopropylamide group.
-
Solubility: It is expected to be soluble in common organic solvents like methanol and acetonitrile.[3]
-
Chromophoric Properties: The benzamide structure contains a chromophore that absorbs UV radiation, making UV detection a suitable analytical technique.
Based on these properties, a reversed-phase HPLC method is the logical choice for separation.[3][4] The nonpolar stationary phase will interact with the hydrophobic regions of the molecule, while the polar mobile phase will carry the analyte through the column. The presence of the amino group suggests that the mobile phase pH will be a critical parameter to control for achieving optimal peak shape and retention.[5]
Proposed HPLC Methodology: A Starting Point for Optimization
The following conditions are proposed as a robust starting point for the analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide. Optimization may be required based on the specific sample matrix and instrumentation.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Solvents | HPLC Grade Acetonitrile, Methanol, and Water |
| Reagents | Formic Acid (analytical grade) |
| Standard | 3-Amino-4-chloro-N-cyclopropylbenzamide (of known purity) |
| Filters | 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon) |
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength determined by PDA scan) |
| Run Time | 15 minutes (or until the analyte and any impurities have eluted) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
Causality: The use of 0.1% formic acid in the mobile phase helps to control the pH and protonate the amino group of the analyte.[5] This suppresses silanol interactions with the stationary phase, leading to improved peak symmetry and reproducibility.
Standard Solution Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 3-Amino-4-chloro-N-cyclopropylbenzamide standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh a portion of the sample containing the analyte and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a concentration within the calibration range.[6][7]
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[7]
Causality: Filtration is a critical step to prevent clogging of the HPLC column and system, ensuring the longevity of the column and the reproducibility of the results.[7]
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide.
Method Development and Validation: A Self-Validating System
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11][12]
System Suitability
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times (e.g., n=5).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. The peak for 3-Amino-4-chloro-N-cyclopropylbenzamide should be free of interference from other components. A PDA detector can be used to assess peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a specified range. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13] The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing multiple replicates of the same sample.
-
Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or with different equipment.
-
The RSD for precision studies should typically be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include mobile phase composition, pH, column temperature, and flow rate.
Data Analysis and Interpretation
The concentration of 3-Amino-4-chloro-N-cyclopropylbenzamide in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions. The results should be reported with appropriate units (e.g., µg/mL or % w/w).
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Silanol interactions, column degradation, mobile phase pH incorrect | Use a mobile phase with an appropriate pH, use a new column, ensure proper mobile phase preparation. |
| Variable Retention Times | Fluctuation in pump flow rate, column temperature not stable, mobile phase composition changing | Check the pump for leaks, ensure the column oven is at the set temperature, prepare fresh mobile phase. |
| Low Peak Area/No Peak | Injection issue, detector issue, sample degradation | Check autosampler and syringe, verify detector lamp is on and functioning, prepare fresh sample. |
| Extraneous Peaks | Contaminated sample or mobile phase, carryover from previous injection | Use high-purity solvents, filter samples, run a blank injection to check for carryover. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a reversed-phase HPLC method for the analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide. The proposed method serves as an excellent starting point, and the detailed protocols for sample preparation, chromatographic separation, and method validation ensure that a robust and reliable analytical procedure can be established. By following the principles of causality and self-validation outlined herein, researchers and analysts can confidently implement and adapt this method for routine quality control and research applications, ensuring the integrity of their results and the quality of their products.
References
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
- Jain, D., & Jain, R. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods, 2(3), 153-159.
-
Reddit. (2019). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
- Fountain, K. J., Jablonski, J. M., & Morrison, D. (2011). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
ACS Publications. (2018). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. Retrieved from [Link]
- MDPI. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 26(16), 4934.
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]
- PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 723-729.
- ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 3-23.
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
- Iraqi Journal of Market Research and Consumer Protection. (2021). Ultraviolet absorbance spectra for antibiotic derivatives (amino glycosides) used in medical. Iraqi Journal of Market Research and Consumer Protection, 13(2), 43-55.
-
Conference Series. (2015). Quality control analytical methods - Switch from HPLC to UPLC. Retrieved from [Link]
-
Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2015). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]
-
ResearchGate. (2018). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iomcworld.org [iomcworld.org]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. agilent.com [agilent.com]
- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Official web site : ICH [ich.org]
- 12. youtube.com [youtube.com]
- 13. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Cyclopropylation of Benzamides
Welcome to the technical support center for the N-cyclopropylation of benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format. Our goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My N-cyclopropylation reaction is not proceeding, or the yield is very low. What are the most critical parameters to investigate first?
A1: Low or no conversion in a copper-catalyzed N-cyclopropylation of a benzamide typically points to issues with one of four key areas: the catalyst's active state, the base, the solvent, or the integrity of the cyclopropylating agent.
-
Catalyst Activation and Species: Most modern N-cyclopropylation protocols are variants of the Ullmann-type coupling reaction.[1][2] These reactions are generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[3] If you are using a Cu(II) precatalyst, such as copper(II) acetate, it must be reduced in situ to the active Cu(I) species. Inadequate reduction can halt the catalytic cycle before it even begins. Conversely, the active Cu(I) species can be sensitive to air, leading to oxidation and catalyst deactivation. While some protocols are run under an air atmosphere, a nitrogen or argon atmosphere is often recommended to protect the active catalyst.[4]
-
Choice and Quality of Base: The base plays a crucial role in deprotonating the benzamide's N-H bond, making it nucleophilic enough to attack the copper center. The pKa of the benzamide and the strength of the base must be appropriately matched. A base that is too weak will result in a low concentration of the amidate anion, leading to a slow or stalled reaction. Conversely, a base that is too strong can lead to side reactions or degradation of the substrate or product. The physical properties of the base, such as particle size and purity, can also significantly impact the reaction rate.[5]
-
Solvent Effects: The choice of solvent can dramatically influence the outcome of copper-catalyzed coupling reactions.[6][7][8] The solvent must be able to dissolve the reactants and, importantly, stabilize the key intermediates in the catalytic cycle. Polar aprotic solvents like DMF, DMSO, or dioxane are often used because they can coordinate to the copper center, influencing its reactivity and preventing catalyst aggregation.[9]
-
Cyclopropylating Agent Integrity: While cyclopropylboronic acid is a common and relatively stable cyclopropyl source, other agents like cyclopropyl bromide can be prone to ring-opening, especially at elevated temperatures or in the presence of certain catalysts, leading to N-allylation as a side product.[10] Ensure the purity and stability of your cyclopropylating agent.
To systematically troubleshoot, we recommend the following workflow:
Caption: Initial troubleshooting workflow for low-yield N-cyclopropylation.
Q2: I am observing significant amounts of starting benzamide and a byproduct that appears to be from hydrolysis. What could be the cause?
A2: The presence of unreacted starting material alongside hydrolysis products (benzoic acid and cyclopropylamine) suggests that the reaction conditions are promoting the breakdown of the product or starting materials.
-
Water Content: The most likely culprit is water in your reaction system. Amides can undergo hydrolysis under either acidic or basic conditions, and this process is often accelerated at the elevated temperatures used in many Ullmann-type couplings.[11] Ensure that your solvent is anhydrous and that your base is not excessively hygroscopic or has been properly stored.
-
Base-Promoted Hydrolysis: If you are using a strong hydroxide base (e.g., NaOH, KOH), you may be inadvertently promoting the hydrolysis of the benzamide starting material or the N-cyclopropylbenzamide product.[11] Consider switching to a non-nucleophilic base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃).[4][9]
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of product degradation. If your reaction appears to be complete by TLC or LC-MS analysis, work it up promptly. If the reaction is slow, consider increasing the catalyst or ligand loading rather than simply extending the reaction time or increasing the temperature excessively.
Q3: My reaction works for electron-rich benzamides, but fails for electron-deficient ones. How can I adapt the protocol?
A3: This is a common issue. The electronic nature of the benzamide has a significant impact on the acidity of the N-H bond and the nucleophilicity of the resulting amidate.
-
Mechanism Insight: Electron-withdrawing groups on the benzamide ring increase the acidity of the N-H bond, making deprotonation easier. However, they also decrease the nucleophilicity of the resulting nitrogen anion, which can slow down the crucial C-N bond-forming reductive elimination step from the copper center.
-
Adjusting the Base: For electron-deficient benzamides, a stronger base might be needed to achieve a sufficient concentration of the deprotonated amide. Consider switching from a carbonate base to a phosphate or even a stronger base like NaHMDS, but be mindful of potential side reactions.[10]
-
Ligand Effects: The ligand plays a critical role in modulating the reactivity of the copper center. For challenging substrates, a more electron-donating ligand can increase the electron density on the copper, which can facilitate the reductive elimination step. Diamine ligands, such as 1,2-cyclohexanediamine, have been shown to be effective in accelerating these types of reactions.[9][12]
-
The Chan-Lam Approach: The Chan-Lam variant of the Ullmann coupling utilizes a boronic acid as the coupling partner, often under milder conditions. Copper(II) acetate is a common catalyst for these reactions.[13] This approach can sometimes be more tolerant of electronically diverse substrates.[10]
Here is a summary of suggested starting points for different electronic environments:
| Benzamide Substituent | Recommended Base (Starting Point) | Recommended Ligand (if applicable) | Catalyst System |
| Electron-donating (e.g., -OMe, -Me) | K₂CO₃, K₃PO₄ | None or 2,2'-bipyridine | CuI or Cu(OAc)₂ |
| Neutral (e.g., -H, -Ph) | K₃PO₄ | N,N'-dimethylethylenediamine (DMEDA) | CuI |
| Electron-withdrawing (e.g., -CF₃, -NO₂) | K₃PO₄, NaHMDS | trans-1,2-Cyclohexanediamine | CuI |
Q4: What is the mechanistic role of the ligand in my copper-catalyzed N-cyclopropylation, and why is it sometimes unnecessary?
A4: The ligand in a copper-catalyzed cross-coupling reaction serves several important functions: it solubilizes the copper salt, it prevents the formation of inactive copper aggregates, and it modulates the electronic properties and steric environment of the copper center, which in turn influences the rates of oxidative addition and reductive elimination.[9]
However, in some cases, particularly with highly reactive substrates or when using coordinating solvents, a ligand may not be strictly necessary. The solvent molecules themselves or even the amide substrate can coordinate to the copper center and fulfill the ligand's role to some extent.[7]
The general catalytic cycle is believed to proceed as follows:
Caption: A simplified catalytic cycle for copper-catalyzed N-cyclopropylation.
In this cycle, a ligand would typically coordinate to the Cu(I) and Cu(III) species, stabilizing them and facilitating the transformation between them.
Experimental Protocols
General Protocol for Copper-Catalyzed N-Cyclopropylation of Benzamides
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the benzamide (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA, 0.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.[14]
-
Solvent Addition: Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the benzamide) via syringe.
-
Heating: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
- Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. (n.d.).
- Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
- Tsuritani, T., et al. (2008). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters.
- Kumar, A., et al. (2022).
- Li, W-J., et al. (2021). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines.
- Substituted amide synthesis by amid
- Krokhin, A. V., et al. (2004). Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. PubMed.
- Solvent effect in copper-catalyzed coupling reactions. (n.d.).
- Optimization of the reaction conditions for copper-catalyzed C-H amidation. (n.d.).
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Aubin, Y., et al. (2013). Direct N-cyclopropylation of secondary acyclic amides promoted by copper.
- Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
- Chemistry of Amides. (2022). LibreTexts.
- Ullmann condens
- ChemInform Abstract: N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. (n.d.).
- El-Kazzi, M., et al. (2022). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv.
- Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. (n.d.).
- Arca, M., et al. (2019). N-(diisopropylphosphanyl)benzamide. MDPI.
- Klapars, A., et al. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.
- Evano, G., et al. (2010).
- Chiong, H. A., et al. (2007). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
- Reed, S. A., et al. (2011). Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes. Journal of the American Chemical Society.
- Ciana, A., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
- Lan, J., et al. (2019). Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. Journal of the American Chemical Society.
- Kormos, A., & Mehdi, H. (2021).
- Gao, Y., et al. (2022). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry.
- How to Make Amides: Mechanism. (2014). YouTube.
- Wang, D-H., & Wasa, M. (2015).
- Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. (n.d.).
- Kumar, A., et al. (2015). Copper-catalyzed highly efficient oxidative amidation of aldehydes with 2-aminopyridines in an aqueous micellar system. Green Chemistry.
- Ullmann coupling-An overview. (2022). OperaChem.
- Fantin, M., et al. (2022).
- Alonso, F., et al. (2015). Synthetic and Mechanistic Studies on the Solvent-Dependent Copper-Catalyzed Formation of Indolizines and Chalcones.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide
Welcome to the technical support guide for the synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics, enabling you to diagnose issues and rationally improve your yield and purity.
Reaction Overview and Core Principles
The synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide is fundamentally an amide bond formation, typically achieved by coupling 3-amino-4-chlorobenzoic acid with cyclopropylamine. The direct reaction between a carboxylic acid and an amine to form an amide requires extremely high temperatures and results in low yields, making it impractical for complex molecules. Therefore, the process necessitates the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine under milder conditions.
The choice of coupling agent and reaction conditions is paramount to success, directly influencing yield, purity, and the formation of side products. This guide will focus on the most common and effective methods.
Caption: General workflow for the synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q: My final yield is consistently low (<60%). What are the most likely causes?
A: Low yield is the most common issue and typically points to one of three areas: incomplete reaction, side-product formation, or mechanical loss during work-up/purification.
-
Inefficient Carboxylic Acid Activation: The formation of the active intermediate is the critical step.[1] If your coupling agent is old, hydrated, or used without an appropriate additive, activation will be poor. For carbodiimide reagents like EDC, the primary intermediate (O-acylisourea) can rearrange into an unreactive N-acylurea byproduct, consuming your starting material.
-
Solution: Always use fresh, high-purity coupling reagents. When using a carbodiimide (EDC, DCC), incorporate an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives act as "active ester traps," forming a more stable intermediate that reacts cleanly with the amine and significantly suppresses N-acylurea formation.[2]
-
-
Suboptimal Reaction Temperature: Running the reaction too warm initially can accelerate side reactions, while running it too cold can lead to incomplete conversion.
-
Solution: Control the temperature carefully. The activation step (addition of the coupling agent to the carboxylic acid) should be performed at a low temperature, typically 0 °C, to control the formation of the active ester and minimize side reactions. After the activation period, the amine is added, and the reaction can be allowed to slowly warm to room temperature to drive the coupling to completion.
-
-
Incorrect Stoichiometry: Using incorrect molar ratios of reactants can leave you with unreacted starting material.
-
Solution: Typically, use a slight excess (1.1-1.2 equivalents) of both the cyclopropylamine and the coupling agent relative to the 3-amino-4-chlorobenzoic acid to ensure complete conversion of the limiting reagent.
-
Q: I see a significant amount of an insoluble white precipitate in my reaction mixture, which is difficult to filter. What is it?
A: If you are using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), this precipitate is almost certainly the corresponding urea byproduct (Dicyclohexylurea - DCU, or the EDC-derived urea).
-
With DCC: DCU is notoriously insoluble in most organic solvents, making its removal by filtration a standard part of the procedure. However, its formation can sometimes trap the product, reducing the isolated yield.
-
With EDC: The resulting urea byproduct is water-soluble, which is a significant advantage. Its presence as a precipitate in the reaction solvent (like DCM) is expected, but it should be easily removed during an aqueous work-up.
-
Solution: Switch from DCC to EDC. The water-solubility of the EDC-derived urea makes the purification process much simpler, as it can be removed with a simple aqueous wash instead of filtration.
-
Q: My final product is contaminated with unreacted 3-amino-4-chlorobenzoic acid. How can I remove it and prevent this in the future?
A: The presence of the starting carboxylic acid indicates incomplete conversion.
-
Removal: During the aqueous work-up, wash the organic layer with a mild basic solution, such as 1M sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer, while your neutral amide product remains in the organic layer.
-
Prevention: The root cause is incomplete reaction.
-
Review Coupling Efficiency: Ensure your coupling agent is active and you are using an additive like HOBt.
-
Increase Reaction Time/Equivalents: Allow the reaction to stir longer at room temperature (monitor by TLC or LC-MS) or increase the equivalents of the coupling agent and amine slightly (e.g., from 1.1 to 1.3 eq).
-
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the best coupling reagent for this synthesis?
A: For laboratory-scale synthesis, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is highly recommended. EDC is effective, and its urea byproduct is water-soluble, simplifying purification.[3] HOBt is known to reduce side reactions and can act as a catalyst.[4] While other reagents like TBTU or HATU are also very effective, they are often more expensive. For large-scale industrial processes, activating the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or converting it to a mixed anhydride with a chloroformate can be more cost-effective.[5]
| Reagent Combination | Pros | Cons |
| EDC / HOBt | High yield, water-soluble urea byproduct, mild conditions. | HOBt has explosive properties when dry; higher cost than acid chlorides. |
| DCC / HOBt | Effective, relatively inexpensive. | Insoluble DCU byproduct complicates purification. |
| SOCl₂ (Acid Chloride) | Inexpensive, highly reactive intermediate. | Harsh reagent (releases HCl gas), requires careful handling, potential for side reactions with the free amino group on the ring. |
| IBCF (Mixed Anhydride) | Inexpensive, good for scale-up. | Byproducts can be difficult to remove.[5] |
Q: How do I choose the optimal solvent and temperature?
A: The ideal solvent should be aprotic to avoid reacting with the activated intermediate.
-
Recommended Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF). DCM is an excellent choice as it is relatively volatile and makes product isolation straightforward. DMF can be beneficial if the starting materials have poor solubility in DCM.
-
Temperature Profile: A two-stage temperature profile is optimal.
-
Activation (0 °C): Dissolve the 3-amino-4-chlorobenzoic acid and HOBt in the solvent and cool the mixture to 0 °C in an ice bath. Add the EDC and stir for 15-30 minutes at this temperature. This allows for controlled formation of the active ester.
-
Coupling (0 °C to Room Temp): Add the cyclopropylamine to the cold mixture. Then, remove the ice bath and allow the reaction to slowly warm to room temperature and stir for 2-16 hours until complete.
-
Q: How can I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Procedure: Spot the starting carboxylic acid, the crude reaction mixture, and a co-spot (starting acid + reaction mixture) on a silica TLC plate.
-
Eluent System: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting carboxylic acid has been completely consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Optimized Experimental Protocol
This protocol utilizes the recommended EDC/HOBt coupling system for a reliable and high-yield synthesis.
Protocol 1: High-Yield Synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide
Materials:
-
3-amino-4-chlorobenzoic acid (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Dichloromethane (DCM)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-chlorobenzoic acid (1.0 eq) and HOBt (1.1 eq).
-
Dissolution: Add anhydrous DCM (approx. 10 mL per gram of carboxylic acid). Stir until all solids are dissolved.
-
Activation: Cool the flask to 0 °C using an ice-water bath. Once cold, add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 20 minutes.
-
Coupling: While maintaining the temperature at 0 °C, add cyclopropylamine (1.2 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours. Monitor the reaction's completion by TLC until the starting carboxylic acid is no longer visible.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1 M NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and the water-soluble urea byproduct.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
References
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Dunn, P. J., et al. (2010). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 39(5), 1408-1418.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropylamine. Retrieved from [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2019). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Amino-4-chloro-N-cyclopropylbenzamide
Welcome to the technical support guide for 3-Amino-4-chloro-N-cyclopropylbenzamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this key synthetic intermediate. The unique bifunctional nature of this molecule—possessing both a weakly basic aromatic amine and a neutral amide—presents specific purification hurdles that require carefully considered strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues observed during the purification of 3-Amino-4-chloro-N-cyclopropylbenzamide.
Q1: My isolated product is a persistent off-white, yellow, or brown solid, even after initial purification. What is the likely cause?
A: Discoloration is typically due to process-related impurities. The most common culprits are residual nitro-aromatic precursors if the reduction step is incomplete, or oxidation of the aromatic amino group. The aniline-like moiety is susceptible to air oxidation, which can form highly colored polymeric impurities, especially when exposed to light, air, or trace metals over extended periods.
Q2: I'm experiencing significant product loss and severe peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?
A: This is a classic problem when purifying compounds containing basic amine groups on standard silica gel.[1] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic 3-amino group on your molecule interacts strongly with these acidic sites via an acid-base interaction. This causes the product to streak down the column instead of eluting as a sharp band, leading to poor separation, broad fractions, and low recovery. The solution is to add a small amount of a competitive base, such as triethylamine (Et₃N) or ammonia (in methanol), to your mobile phase to neutralize these active sites.[1]
Q3: What are the most probable impurities I should be looking for from a standard synthesis involving amidation of 3-amino-4-chlorobenzoic acid?
A: The impurity profile depends on the specific synthetic route, but common impurities are summarized in the table below. Understanding these will help you select the appropriate purification strategy.
| Impurity Type | Specific Example | Reason for Presence |
| Unreacted Starting Material | 3-Amino-4-chlorobenzoic acid[2][3] | Incomplete amide coupling reaction. |
| Unreacted Reagent | Cyclopropylamine | Used in excess; volatile but can persist. |
| Precursor Impurity | 3-Nitro-4-chloro-N-cyclopropylbenzamide | Incomplete reduction of the nitro group. |
| Coupling Reagent By-products | Dicyclohexylurea (DCU) or HOBt | By-products from carbodiimide-mediated coupling. |
| Side-Reaction Products | Dimerized or polymeric species | Formed from oxidation or other side reactions. |
Q4: What analytical methods are most effective for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a UV detector is ideal for separating the main compound from both more polar and less polar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the parent compound and any impurities, helping to confirm the impurity profile suggested in Q3.
-
Nuclear Magnetic Resonance (¹H NMR): NMR is essential for structural confirmation. It can also be used to detect impurities if they are present at levels of ~1% or higher and have distinct signals that do not overlap with the product's resonances.
Section 2: Troubleshooting and Purification Strategy
A logical, multi-step approach is the most effective way to achieve high purity. The initial crude product should first be subjected to an extractive work-up to remove the bulk of ionic impurities before proceeding to chromatography or recrystallization.
Overall Purification Workflow
The following diagram outlines the recommended decision-making process for purifying 3-Amino-4-chloro-N-cyclopropylbenzamide.
Caption: General purification workflow for 3-Amino-4-chloro-N-cyclopropylbenzamide.
Guide 1: Initial Work-up via Liquid-Liquid Extraction
Before attempting recrystallization or chromatography, an aqueous work-up is critical. The goal is to remove unreacted acidic starting materials and water-soluble by-products.
Causality: The strategy leverages the different acid-base properties of the components. 3-Amino-4-chlorobenzoic acid has a carboxylic acid group and is readily deprotonated and extracted by a mild aqueous base.[2] Your product, a much weaker acid, remains in the organic layer.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL per 100 mL of organic phase). This will remove unreacted 3-amino-4-chlorobenzoic acid.
-
Wash the organic layer with water (1 x 50 mL) to remove residual bicarbonate.
-
Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 50 mL) to facilitate phase separation and remove dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude, washed product.
Guide 2: Purification by Recrystallization
Recrystallization is often the most effective method for obtaining highly pure crystalline material and should be attempted after the initial work-up.[4]
Causality: This technique relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent. An ideal solvent will dissolve the compound poorly at low temperatures but completely at its boiling point.
Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
If the solid is poorly soluble at room temperature, heat the mixture gently to the solvent's boiling point. Continue adding solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality and quantity of the crystals that form.
Recrystallization Solvent Selection Guide
| Solvent | Solubility (Cold) | Solubility (Hot) | Outcome & Recommendation |
| Isopropanol | Low | High | Excellent Candidate. Often provides high-quality crystals for aromatic compounds. |
| Ethyl Acetate | Medium | High | Good Candidate. May require a co-solvent like hexanes to reduce initial solubility. |
| Acetonitrile | Low | High | Excellent Candidate. Known to be a very effective solvent for recrystallizing amides.[4] |
| Toluene | Low | Medium | Potential Candidate. Good for less polar compounds; slow cooling is crucial. |
| Water | Very Low | Very Low | Poor Candidate. Unlikely to be a suitable solvent on its own. |
| Hexanes/Heptanes | Very Low | Very Low | Poor as a primary solvent. Ideal as an anti-solvent in a binary system (e.g., Ethyl Acetate/Hexanes). |
Guide 3: Purification by Flash Column Chromatography
If the product is an oil or if recrystallization fails to remove impurities effectively, flash column chromatography is the next step. The key to success is mitigating the interaction between the basic amino group and the acidic silica.
Chromatography Method Selection
Caption: Decision tree for selecting a flash chromatography method.
Recommended Mobile Phases: The polarity of the mobile phase should be optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rƒ) of ~0.3 for the product.
| System | Composition | Rationale & Comments |
| System A (Standard with Modifier) | Hexanes/Ethyl Acetate Gradient (e.g., 10% to 50% EtOAc) + 0.5% v/v Et₃N | This is the most common and effective approach. The triethylamine neutralizes the silica surface, preventing tailing and improving recovery.[1] |
| System B (Alternative Solvents) | Dichloromethane/Methanol Gradient (e.g., 1% to 5% MeOH) + 0.5% v/v Et₃N | Useful if the product has poor solubility in ethyl acetate. DCM is a good solvent for many amides. |
Step-by-Step Protocol (Modified Silica Gel Chromatography):
-
Prepare the mobile phase solvent mixture, ensuring the triethylamine modifier is added to both the low-polarity (e.g., Hexanes + 0.5% Et₃N) and high-polarity (e.g., EtOAc + 0.5% Et₃N) solvents for the gradient.
-
Pack a silica gel column using the initial low-polarity mobile phase.
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Run the column using a solvent gradient, starting with low polarity and gradually increasing to the final, higher polarity mixture.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed under high vacuum.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]
-
3-amino-4-chloro-n,n-diethyl-benzene Sulfonamide - Cas No: 71794-12-2. Tradeindia. Available at: [Link]
-
3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S. PubChem. Available at: [Link]
-
3-Amino-4-chlorobenzoic acid | C7H6ClNO2. PubChem. Available at: [Link]
-
3-amino-2-chloro-N-(4-methylcycloheptyl)benzamide | C15H21ClN2O. PubChem. Available at: [Link]
-
What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Column Chromatography: Amides. Reddit. Available at: [Link]
-
Process For The Preparation Of 3 Chloroiminodibenzyl. Quick Company. Available at: [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH). Available at: [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (PMC). Available at: [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
-
3-amino-2-chloro-N-cyclopropyl-N-propylbenzamide | C13H17ClN2O. PubChem. Available at: [Link]
-
3-amino-2-chloro-N-cyclopentylbenzamide | C12H15ClN2O. PubChem. Available at: [Link]
Sources
Technical Support Center: Resolving Solubility Challenges of 3-Amino-4-chloro-N-cyclopropylbenzamide in Experimental Assays
Welcome to the technical support center for handling challenging compounds in your research. This guide is specifically designed to address the poor aqueous solubility of 3-Amino-4-chloro-N-cyclopropylbenzamide and provide a comprehensive, scientifically grounded framework for its successful use in a variety of experimental assays. As researchers and drug development professionals, we understand that compound precipitation can lead to inconsistent data, assay artifacts, and ultimately, project delays. This resource is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Understanding the Molecule: 3-Amino-4-chloro-N-cyclopropylbenzamide
-
Structure: The molecule contains a benzamide core, substituted with a primary aromatic amine, a chloro group, and an N-cyclopropyl group.
-
Expected Properties:
-
Hydrophobicity: The presence of two aromatic rings and a cyclopropyl group suggests the molecule is hydrophobic. Computed LogP (a measure of lipophilicity) for structurally similar molecules ranges from approximately 2.1 to 4.3, indicating poor water solubility.[1][2]
-
Acidity/Basicity: The primary aromatic amine group (-NH2) is weakly basic. This is a key feature we can exploit to enhance solubility.
-
Solubility Profile: A patent for a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, describes it as "slightly soluble in water" and soluble in organic solvents like dichloromethane and benzene.[3]
-
This profile of a weakly basic, hydrophobic compound is common in drug discovery and requires specific handling techniques to ensure accurate and reproducible assay results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of 3-Amino-4-chloro-N-cyclopropylbenzamide.
Q1: My compound is precipitating when I add it to my aqueous assay buffer. What is the most likely cause?
A1: This is a classic sign of a compound exceeding its aqueous solubility limit. Your initial stock solution, likely in a polar organic solvent like DMSO, is miscible with the buffer. However, as the final concentration of the organic solvent decreases in the assay well, the aqueous environment can no longer keep your hydrophobic compound in solution, leading to precipitation.
Q2: I'm using DMSO as a co-solvent. Why am I still seeing precipitation?
A2: While DMSO is an excellent solvent for initial stock solutions, its ability to maintain the solubility of a hydrophobic compound in a final aqueous solution is limited. Typically, the final concentration of DMSO in an assay should be kept low (often <1%) to avoid solvent-induced artifacts and cytotoxicity. At these low percentages, DMSO may not be sufficient to keep a poorly soluble compound from precipitating.
Q3: Can I just sonicate the plate to redissolve the precipitate?
A3: Sonication can temporarily redisperse aggregates, but it does not address the fundamental issue of poor thermodynamic solubility. The compound will likely crash out of solution again over time, leading to inconsistent results, especially in kinetic or long-incubation assays.
Q4: How do I know if the observed assay signal is real or an artifact of compound precipitation?
A4: Compound precipitates can interfere with assay readouts in numerous ways, such as light scattering in absorbance or fluorescence-based assays, or non-specific interactions with proteins and cells. It is crucial to perform solubility checks and use appropriate controls to ensure the validity of your data. A visual inspection of your assay plates under a microscope for precipitates is a simple but effective first step.
Troubleshooting Guides: A Step-by-Step Approach
This section provides detailed protocols and the rationale behind them to systematically address solubility issues with 3-Amino-4-chloro-N-cyclopropylbenzamide.
Guide 1: Optimizing Stock and Intermediate Solution Preparation
The foundation of a successful experiment with a poorly soluble compound is the proper preparation of the stock and intermediate solutions.
Rationale: The goal is to create a concentrated stock in a suitable organic solvent and then perform serial dilutions in a way that minimizes the chances of precipitation upon final addition to the assay buffer.
-
Primary Stock Solution (10-50 mM):
-
Accurately weigh the compound.
-
Dissolve in 100% Dimethyl Sulfoxide (DMSO). Use gentle vortexing or brief sonication to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Intermediate Dilutions:
-
For serial dilutions, consider using a co-solvent system rather than diluting directly into an aqueous buffer.
-
A common strategy is to perform intermediate dilutions in a solution containing a higher percentage of organic solvent than your final assay condition. For example, prepare intermediate dilutions in a buffer containing 10-20% DMSO.
-
-
Final Dilution into Assay Plate:
-
When adding the compound to the final assay plate, ensure rapid and thorough mixing. Pipette mixing or gentle shaking of the plate can help.
-
The final concentration of the organic solvent (e.g., DMSO) should be consistent across all wells, including controls.
-
Guide 2: Systematic Solubility Enhancement Strategies
If optimizing the dilution process is insufficient, the next step is to modify the assay buffer to increase the solubility of your compound.
Rationale: As 3-Amino-4-chloro-N-cyclopropylbenzamide contains a weakly basic amino group, its solubility can be significantly increased in acidic conditions. By lowering the pH, the amino group becomes protonated (R-NH3+), making the molecule more polar and thus more soluble in aqueous solutions.
Caption: Workflow for determining the pH-solubility profile.
-
Assay Compatibility: Ensure that the chosen pH is compatible with your biological system (e.g., cells, enzymes). Most cell-based assays are sensitive to pH changes and are typically run at pH 7.2-7.4. However, some enzyme assays may tolerate a wider pH range.
-
Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of your compound solution.
Rationale: Co-solvents and other excipients can increase solubility by reducing the polarity of the aqueous medium or by forming complexes with the compound.
| Excipient | Mechanism of Action | Typical Starting Concentration | Considerations |
| Co-solvents | Reduces the polarity of the bulk solvent, making it more favorable for hydrophobic compounds.[4] | 1-5% | Can affect enzyme activity or cell viability at higher concentrations. Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG). |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior maintains solubility in water.[5] | 1-10 mM | Can sometimes extract cholesterol from cell membranes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound. | Above Critical Micelle Concentration (CMC) | Can denature proteins or lyse cells at higher concentrations. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used. |
-
Prepare stock solutions of the selected excipients in your standard assay buffer.
-
Create a matrix of conditions with varying concentrations of your compound and the excipient.
-
Add the compound to the excipient-containing buffer and mix well.
-
Visually inspect for precipitation immediately and after a period equivalent to your assay incubation time.
-
Run appropriate vehicle controls to ensure the excipient itself does not interfere with the assay.
Guide 3: Troubleshooting in Specific Assay Types
1. Cell-Based Assays:
-
Problem: Compound precipitates and causes cell death or other artifacts.
-
Troubleshooting:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower.
-
Serum in Media: The presence of serum proteins like albumin can help to solubilize hydrophobic compounds. If you are using serum-free media, consider if a low percentage of serum can be tolerated.
-
Pre-complexation with Cyclodextrins: Incubating the compound with cyclodextrin before adding it to the cells can improve delivery and reduce precipitation.[5]
-
Kinetic Solubility Assessment: Determine the concentration at which the compound starts to precipitate in your specific cell culture medium. Work below this concentration.
-
2. High-Throughput Screening (HTS):
-
Problem: Widespread precipitation across a compound library.
-
Troubleshooting:
-
Acoustic Dispensing: Use acoustic dispensing technology for direct dilution, which minimizes intermediate dilution steps in aqueous solutions.
-
Solubility Screening: Implement a high-throughput nephelometry or light-scattering assay to flag problematic compounds early.
-
Formulation Buffers: Develop a universal HTS formulation buffer containing a low concentration of a non-ionic surfactant and/or cyclodextrin to improve the general solubility of library compounds.
-
Caption: A logical decision tree for troubleshooting solubility.
By systematically applying these principles and protocols, researchers can overcome the challenges posed by poorly soluble compounds like 3-Amino-4-chloro-N-cyclopropylbenzamide, leading to more reliable and reproducible scientific data.
References
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
PubChem. (n.d.). 3-amino-2-chloro-N-phenylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-2-chloro-N-cyclopropyl-N-propylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-2-chloro-N-hexylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-2-chloro-N-(4-propylcyclohexyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-2-chloro-N-cyclobutylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-chloro-N-isopropylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-2-chloro-N-cyclopropyl-N-ethylbenzamide. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Amino-4-chloro-N-cyclopropylbenzamide. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Publications. (2023). Tracking Aromatic Amines from Sources to Surface Waters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrotropic solubilization of poorly water-soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Biochemical Properties of Atranorin-Induced Behavioral and Systematic Changes of Laboratory Rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
Sources
- 1. 3-amino-2-chloro-N-cyclobutylbenzamide | C11H13ClN2O | CID 112575843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-amino-2-chloro-N-(4-propylcyclohexyl)benzamide | C16H23ClN2O | CID 115930461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 4. 3-Amino-4-chloro-N-isopropylbenzenesulfonamide | C9H13ClN2O2S | CID 24270855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-amino-2-chloro-N-cyclopropyl-N-ethylbenzamide | C12H15ClN2O | CID 112574687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Novel 4-Amino-3-Chloro Benzoate Ester Derivatives as EGFR Inhibitors for Cancer Therapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Dysregulation of the EGFR signaling cascade is a hallmark of numerous malignancies, driving tumor proliferation, survival, and metastasis. Consequently, the development of potent and selective EGFR inhibitors has been a cornerstone of oncological research. This guide provides a comprehensive comparative analysis of a novel class of 4-amino-3-chloro benzoate ester derivatives, with a particular focus on the promising compound N5a , against established EGFR inhibitors such as Erlotinib, Gefitinib, and Lapatinib. This analysis is grounded in experimental data and established methodologies to offer a clear perspective on the potential of these emerging compounds.
The EGFR Signaling Pathway: A Critical Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of intracellular signaling events.[1][2] This intricate network of pathways, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, governs fundamental cellular processes like proliferation, differentiation, and survival.[1][3][4] In many cancers, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell growth and resistance to apoptosis.[5] Small molecule EGFR inhibitors, such as the ones discussed in this guide, typically function by competing with ATP for binding to the catalytic domain of the kinase, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[1][6][7]
Caption: EGFR Signaling Pathway and Points of Inhibition.
A New Frontier: 4-Amino-3-Chloro Benzoate Ester Derivatives
Recent research has brought to light a novel class of 4-amino-3-chloro benzoate ester derivatives as potent EGFR inhibitors.[8][9] Within this class, which includes 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, compound N5a (a hydrazine-1-carbothioamide derivative) has emerged as a particularly promising candidate.[9] In silico docking studies have suggested a favorable binding pattern of N5a within the EGFR tyrosine kinase domain, comparable to the established inhibitor Erlotinib.[9]
Comparative Performance Analysis: N5a vs. Established EGFR Inhibitors
To contextualize the potential of N5a, a direct comparison with first and second-generation EGFR inhibitors is essential. Erlotinib and Gefitinib are reversible, first-generation inhibitors, while Lapatinib is a dual tyrosine kinase inhibitor targeting both EGFR and HER2.[1][10][11]
In Vitro Efficacy: A Head-to-Head Comparison
The anti-proliferative activity of these inhibitors is a critical measure of their efficacy. This is typically assessed using cell viability assays, such as the MTT assay, on various cancer cell lines.
| Inhibitor | Target(s) | A549 (NSCLC) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) | HCT-116 (Colorectal Carcinoma) IC₅₀ (µM) | Reference |
| N5a | EGFR | Data indicates cytotoxicity | Data indicates cytotoxicity | Data indicates cytotoxicity | [9] |
| Erlotinib | EGFR | ~10-15 | Varies | Varies | [7][12] |
| Gefitinib | EGFR | ~5-10 | Varies | Varies | [13] |
| Lapatinib | EGFR, HER2 | ~0.16 (A431) | Varies | Varies | [14] |
Note: IC₅₀ values can vary significantly between studies depending on the specific experimental conditions. The values presented for established drugs are approximate ranges based on available literature for context.
In vitro studies have demonstrated that compound N5a induces cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines.[9] Mechanistic studies further revealed that N5a's mode of action involves the activation of caspase 3 and caspase 8, indicating the induction of the extrinsic apoptotic pathway.[9] This pro-apoptotic effect is a direct consequence of EGFR inhibition, which disrupts downstream pro-survival signaling.[15]
Experimental Methodologies for Comparative Analysis
To ensure the scientific rigor of any comparative analysis, standardized and validated experimental protocols are paramount. The following section details the methodologies used to generate the data discussed and provides a framework for researchers to conduct their own comparative studies.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]
Workflow:
Caption: MTT Cell Viability Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compounds (N5a and other inhibitors) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
EGFR Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the EGFR tyrosine kinase.
Workflow:
Caption: EGFR Kinase Activity Assay Workflow.
Detailed Protocol:
-
Reaction Setup: In a microplate, combine the recombinant EGFR enzyme, a suitable kinase buffer, and the inhibitor at various concentrations.[20]
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and a substrate peptide (e.g., a poly(Glu,Tyr) peptide).[20][21]
-
Incubation: Allow the reaction to proceed for a defined period at room temperature or 30°C.
-
Detection: Stop the reaction and quantify the kinase activity. Several commercial kits are available for this purpose, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or the LanthaScreen™ Kinase Assay, which uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[21][22]
-
Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the measured signal against the inhibitor concentration.
Western Blot Analysis for EGFR Signaling Pathway
Western blotting is a powerful technique to visualize the effect of inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.[23][24][25]
Detailed Protocol:
-
Cell Lysis: Treat cancer cells with the inhibitors for a specific duration, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for detection and visualize the protein bands using an appropriate detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation upon inhibitor treatment.
In Vivo Evaluation: Translating In Vitro Promise to Preclinical Models
While in vitro data provides crucial initial insights, the ultimate validation of an inhibitor's potential lies in its performance in vivo. Transgenic mouse models that develop lung adenocarcinomas driven by specific EGFR mutations are valuable tools for these studies.[26][27][28]
Experimental Approach:
-
Model Selection: Utilize relevant transgenic mouse models, such as those expressing EGFR with activating mutations (e.g., L858R or exon 19 deletions).[27]
-
Treatment Regimen: Administer the test compound (e.g., N5a) and control inhibitors to tumor-bearing mice via an appropriate route (e.g., oral gavage).
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals to assess the anti-tumor efficacy of the treatment.
-
Pharmacodynamic Studies: At the end of the study, collect tumor tissues to analyze the in vivo target engagement by Western blotting for p-EGFR and other downstream markers.
Conclusion and Future Directions
Future research should focus on a comprehensive head-to-head comparison of N5a with first and second-generation EGFR inhibitors across a wider panel of cancer cell lines, including those with different EGFR mutation statuses (e.g., wild-type, activating mutations, and resistance mutations like T790M). In vivo studies in relevant animal models will be crucial to evaluate its efficacy, pharmacokinetics, and safety profile. The insights gained from such studies will be instrumental in determining the clinical potential of N5a and other related compounds in the ongoing effort to develop more effective and targeted cancer therapies.
References
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
ResearchGate. Mechanism of action of erlotinib. [Link]
-
PMC. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
-
Patsnap Synapse. What is the mechanism of Erlotinib Hydrochloride? [Link]
-
NCBI Bookshelf. Erlotinib. [Link]
-
SciSpace. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
-
PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
-
ASCO Publications. Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. [Link]
-
MDPI. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. [Link]
-
Patsnap Synapse. What is the mechanism of Gefitinib? [Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
-
PMC. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. [Link]
-
NIH. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. [Link]
-
PMC. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. [Link]
-
ResearchGate. Western blot analysis. A, EGFR signaling pathways, (B) EMT and... [Link]
-
NIH. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. [Link]
-
PMC. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. [Link]
-
MDPI. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
-
Frontiers. Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines. [Link]
-
Patsnap Synapse. What is the mechanism of Lapatinib Ditosylate Hydrate? [Link]
-
AACR Journals. In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. [Link]
-
JCI. Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer. [Link]
-
NIH. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. [Link]
-
BPS Bioscience. EGFR(L858R) Kinase Assay Kit. [Link]
-
AACR Journals. The Role of Gefitinib in Lung Cancer Treatment. [Link]
-
ResearchGate. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses | Request PDF. [Link]
-
Spandidos Publications. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. [Link]
- N/A. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
-
ResearchGate. (A) Western blot analysis of EGFR pathway activation in HepG2, HUH-7,... [Link]
-
bioRxiv. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. [Link]
-
YouTube. Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
AACR Journals. Lapatinib, a HER2 tyrosine kinase inhibitor, causes accumulation of inactive HER2 receptors at the cell surface. [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
-
PMC. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]
-
YouTube. Role of Lapatinib in HER2-Positive Breast Cancer. [Link]
-
PubChem. Erlotinib. [Link]
- N/A.
-
MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. EGFR (EGFR) | Abcam [abcam.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. biotium.com [biotium.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. atcc.org [atcc.org]
- 20. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]
- 28. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response | bioRxiv [biorxiv.org]
An In-depth Efficacy Analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive comparison of the efficacy of the chemical compound 3-Amino-4-chloro-N-cyclopropylbenzamide against existing therapeutic agents. Our commitment as Senior Application Scientists is to deliver technical accuracy and field-proven insights to support your research and development endeavors.
Following an exhaustive review of publicly available scientific literature, including peer-reviewed journals, patent databases, and clinical trial registries, we have concluded that there is no scientific information available on the biological activity, mechanism of action, therapeutic targets, or efficacy of 3-Amino-4-chloro-N-cyclopropylbenzamide.
Our extensive search efforts, which included inquiries into the compound's Chemical Abstracts Service (CAS) number (63887-21-8), did not yield any data that would allow for a comparative analysis as originally intended. The compound is referenced in the catalogues of chemical suppliers, suggesting its availability as a research chemical or synthetic intermediate. However, there is no associated research in the public domain that characterizes its pharmacological properties.
The core of a meaningful comparison guide, as mandated by our principles of scientific integrity, rests upon the availability of robust experimental data. In the absence of any such data for 3-Amino-4-chloro-N-cyclopropylbenzamide, a comparison to existing compounds with established efficacy profiles is not feasible.
We understand the importance of staying at the forefront of scientific discovery and providing you with the most current and relevant information. Should data regarding the biological effects and efficacy of 3-Amino-4-chloro-N-cyclopropylbenzamide become available in the future, we will revisit this topic and provide a comprehensive guide that meets our stringent standards of scientific rigor and practical application.
We remain dedicated to supporting your work by providing in-depth technical guides on a wide array of compounds and therapeutic modalities where sufficient data exists to conduct a thorough and insightful analysis. We encourage you to consult our other resources and look forward to serving your informational needs in the future.
A Senior Application Scientist's Guide to Analytical Method Validation for 3-Amino-4-chloro-N-cyclopropylbenzamide Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Amino-4-chloro-N-cyclopropylbenzamide, a crucial intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the ability to reliably quantify such compounds is paramount for ensuring process consistency, impurity profiling, and final product quality. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in internationally recognized regulatory standards.
Our discussion will focus on the two most prevalent and powerful techniques for this application: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will dissect the validation of these methods through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for selecting the most appropriate technique for your specific analytical challenge.[1][2]
The Regulatory Bedrock: ICH Q2(R1) and FDA Guidelines
The objective of any analytical validation is to demonstrate that the procedure is fit for its intended purpose.[3][4] The ICH Q2(R1) guideline, adopted globally, provides a detailed framework for this process, outlining the necessary validation parameters.[2][5] These parameters include specificity, linearity, accuracy, precision, range, detection and quantitation limits, and robustness.[6] The U.S. Food and Drug Administration (FDA) aligns with these principles, further emphasizing lifecycle management of the analytical procedure, viewing validation as a continuous process rather than a one-time event.[7][8]
This guide will compare HPLC-UV and LC-MS/MS against these core validation characteristics, offering insights into why one method may be superior for a given application, such as routine quality control versus trace-level impurity analysis.
Comparative Analysis of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS is fundamentally a trade-off between accessibility, sensitivity, and selectivity.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of most analytical laboratories. It is robust, cost-effective, and suitable for quantifying analytes at percentage levels down to approximately 0.05-0.10% area. Its reliance on a chromophore (the part of the molecule that absorbs UV light) makes it broadly applicable to compounds like 3-Amino-4-chloro-N-cyclopropylbenzamide.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity.[9] By monitoring specific mass-to-charge (m/z) transitions of the analyte, it can detect and quantify compounds at trace levels (parts per billion or even lower), even in complex matrices where co-eluting peaks would interfere with UV detection.[10]
The following diagram illustrates the typical workflow for validating an analytical method in accordance with regulatory expectations.
Caption: High-level workflow for analytical method validation.
Head-to-Head: Validation Parameter Deep Dive
Let's explore how HPLC-UV and LC-MS/MS perform across the key validation parameters for quantifying 3-Amino-4-chloro-N-cyclopropylbenzamide.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
HPLC-UV: Specificity is primarily demonstrated by chromatographic resolution from other components (e.g., impurities, degradation products, matrix components). Peak purity analysis using a photodiode array (PDA) detector is essential. The causality here is that if a peak is pure, its UV spectrum should be consistent across the entire peak. However, if an impurity co-elutes perfectly, PDA may not detect it, which is a key limitation.
-
LC-MS/MS: This technique provides superior specificity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the mass of the analyte) is selected and fragmented, and a specific product ion is monitored. This mass-based separation is highly selective and virtually eliminates interference from co-eluting compounds that do not share the exact same mass transition.
Linearity, Range, Accuracy, and Precision
These parameters define the method's quantitative performance.
-
Linearity: Both methods can achieve excellent linearity (Correlation Coefficient, r² > 0.99). The key difference lies in the range .
-
Range: HPLC-UV typically has a narrower linear dynamic range compared to LC-MS/MS.
-
Accuracy: This is determined by spike-recovery experiments. A known amount of analyte is added to a placebo or sample matrix and the recovery is calculated. Both methods can achieve excellent accuracy, typically within 98-102%.
-
Precision: Measured as the Relative Standard Deviation (RSD) of replicate measurements.
-
Repeatability (Intra-assay): Analysis of replicates on the same day by the same analyst.
-
Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.
-
Typical acceptance criteria for both accuracy and precision for an assay are an RSD of ≤2%.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
This is where the methods diverge most significantly.
-
LOD: The lowest concentration of analyte that can be reliably detected.
-
LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy.
-
HPLC-UV: The LOQ for a typical small molecule like 3-Amino-4-chloro-N-cyclopropylbenzamide would likely be in the range of 0.1-1.0 µg/mL.
-
LC-MS/MS: The LOQ can be orders of magnitude lower, often in the low ng/mL or even pg/mL range.[12] This makes it the only viable choice for trace-level impurity quantification or bioanalytical studies.
The relationship between these core quantitative parameters is crucial for understanding method performance.
Caption: Interrelationship of core quantitative validation parameters.
Performance Data Summary
The following table provides a hypothetical but realistic comparison of expected performance data for the two methods when validating the quantification of 3-Amino-4-chloro-N-cyclopropylbenzamide.
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality / Rationale |
| Specificity | Good (Resolution + Peak Purity) | Excellent (MRM Transition) | Mass filtering is inherently more selective than UV absorbance. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques exhibit a proportional signal-to-concentration response. |
| Range | 1 - 150 µg/mL | 0.5 ng/mL - 1000 ng/mL | Detector saturation limits the upper end for UV; ion suppression can affect the MS range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both are highly accurate within their respective optimal ranges. |
| Precision (RSD) | < 2.0% | < 5.0% (at low levels) | Precision is excellent for both; slightly higher variability is acceptable for trace analysis. |
| LOQ | ~0.5 µg/mL | ~0.5 ng/mL | The high sensitivity of the mass spectrometer allows for much lower quantification limits. |
| Robustness | High | Moderate | HPLC-UV methods are generally less susceptible to matrix effects and minor mobile phase changes. |
Experimental Protocol: A Validated HPLC-UV Method
This section provides a detailed, self-validating protocol for the assay of 3-Amino-4-chloro-N-cyclopropylbenzamide. The inclusion of System Suitability Testing (SST) ensures the system is performing correctly before any samples are analyzed.[13][14]
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Diluent: 50:50 Acetonitrile:Water
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 3-Amino-4-chloro-N-cyclopropylbenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL, nominal): Prepare sample to have a final nominal concentration of 100 µg/mL in diluent.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.[15][16]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column and mobile phase conditions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and its ability to produce sharp peaks.[17] |
| RSD of Peak Areas | ≤ 1.0% | Demonstrates the precision of the injector and detector. |
| RSD of Retention Times | ≤ 1.0% | Shows the stability and precision of the pumping system. |
Causality: Failure to meet SST criteria indicates a problem with the chromatographic system (e.g., column degradation, pump malfunction, incorrect mobile phase preparation) that must be rectified before proceeding, thus ensuring the trustworthiness of the subsequent sample data.[16]
Validation Procedure (Abbreviated)
-
Linearity: Prepare calibration standards from the LOQ to 150% of the working concentration (e.g., 0.5, 25, 50, 100, 125, 150 µg/mL). Plot peak area vs. concentration and perform linear regression.
-
Accuracy: Spike a placebo matrix at three levels (e.g., 80%, 100%, 120% of working concentration) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Inject six individual preparations of the sample solution at 100% concentration. Calculate the RSD of the results.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 3-Amino-4-chloro-N-cyclopropylbenzamide, but their applications are dictated by the analytical requirements.
-
Choose HPLC-UV for routine quality control, release testing, and assays where the analyte concentration is relatively high (>0.1%). Its robustness, lower cost, and simplicity make it ideal for high-throughput environments.
-
Choose LC-MS/MS when the highest levels of sensitivity and selectivity are required. It is the definitive choice for trace-level impurity analysis, quantification in complex biological matrices, and confirmatory testing where absolute certainty of identification is necessary.
By understanding the principles behind the validation parameters and the inherent capabilities of each technology, researchers can confidently select and validate an analytical method that is robust, reliable, and fit for its intended purpose, ensuring data integrity and regulatory compliance.
References
- Vertex AI Search. (n.d.). ICH Q2 Analytical Method Validation | PPTX. Slideshare.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2023, November 22). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS).
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- International Journal of Research and Applied Science & Engineering Technology. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
- PubMed. (2025, November 20). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- Agilent Technologies. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 15. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. assayprism.com [assayprism.com]
A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Case Study with 3-Amino-4-chloro-N-cyclopropylbenzamide
For drug development professionals and researchers in the vanguard of discovering novel therapeutics, understanding the selectivity profile of a new chemical entity is paramount. A compound's efficacy is intrinsically linked to its ability to interact with the intended target while minimizing engagement with off-target molecules that can lead to undesirable side effects. This guide provides a comprehensive framework for assessing the selectivity profile of a novel compound, using the hypothetical case of a newly synthesized molecule, 3-Amino-4-chloro-N-cyclopropylbenzamide.
As a Senior Application Scientist, the following sections will not only detail the necessary experimental protocols but also delve into the strategic rationale behind the experimental design, ensuring a robust and self-validating approach to characterizing your compound's selectivity.
The Critical Importance of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, a significant portion of which are related to safety and efficacy. A highly selective compound that potently interacts with its intended therapeutic target is the ideal. However, many small molecules, particularly kinase inhibitors, exhibit some degree of polypharmacology, binding to multiple targets. While sometimes this can be harnessed for therapeutic benefit (as with multi-targeted kinase inhibitors in oncology), unforeseen off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1][2][3][4]
Therefore, a thorough and early assessment of a compound's selectivity is not merely a characterization step but a critical risk mitigation strategy in the drug discovery pipeline.
A Tiered Approach to Selectivity Assessment
A logical and resource-efficient strategy for selectivity profiling involves a tiered approach. This begins with broad, high-throughput screening to identify a wide range of potential interactions, followed by more focused and quantitative secondary assays to confirm and characterize these findings.
Tier 1: Broad Kinome and Receptor Screening
The initial step is to cast a wide net to understand the landscape of your compound's interactions. This is typically achieved through large-scale screening against panels of kinases and other relevant protein targets.
Experimental Workflow: Broad Panel Screening
Caption: High-level workflow for initial broad selectivity screening.
Rationale for Experimental Choices:
-
Broad Kinase Panels: Given that the benzamide scaffold is common in kinase inhibitors, a comprehensive kinome scan is a logical starting point. Companies like Reaction Biology and Promega offer large panels of purified kinases for profiling services.[5][6] The goal here is not to determine precise affinity but to identify potential "hits" that warrant further investigation. A common approach is to screen the compound at a single high concentration (e.g., 1 or 10 µM) to maximize the chances of detecting even weak interactions.[7]
-
Receptor Binding Panels: To ensure a comprehensive safety profile, it is also crucial to assess binding against other major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[8][9][10] These assays are essential for early-stage drug discovery to identify compounds with high binding affinity to target proteins.[11]
Data Presentation: Initial Screening Results (Hypothetical)
Table 1: Hypothetical Primary Screening Hits for 3-Amino-4-chloro-N-cyclopropylbenzamide at 10 µM
| Target Class | Target | Percent Inhibition |
| Tyrosine Kinase | p38α (MAPK14) | 95% |
| Tyrosine Kinase | SRC | 62% |
| Tyrosine Kinase | LCK | 55% |
| Serine/Threonine Kinase | PDK1 | 88% |
| Serine/Threonine Kinase | AKT1 | 48% |
| GPCR | Adenosine A1 | 51% |
Tier 2: Quantitative Assessment of Primary Hits
Once the initial "hits" are identified, the next step is to quantify the potency of these interactions. This is typically done by generating dose-response curves to determine the IC50 (the concentration of inhibitor required to reduce a given biological activity by 50%).[11]
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of primary screening hits.
Rationale for Experimental Choices:
-
In Vitro Kinase Assays: For the identified kinase hits, enzymatic assays are performed using purified, recombinant kinases. The concentration of ATP in these assays is a critical parameter. For initial selectivity profiling, it is often recommended to use an ATP concentration that is at or near the Km (Michaelis constant) for each kinase.[12] This allows the resulting IC50 values to more closely reflect the intrinsic binding affinity (Ki) of the inhibitor.[12]
-
Radioligand Binding Assays: For non-kinase targets like GPCRs, competitive radioligand binding assays are a gold standard.[8][9] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Data Presentation: Comparative IC50 Values (Hypothetical)
Table 2: Hypothetical IC50 Values for 3-Amino-4-chloro-N-cyclopropylbenzamide and a Comparator Compound (Dasatinib)
| Target | 3-Amino-4-chloro-N-cyclopropylbenzamide IC50 (nM) | Dasatinib IC50 (nM)[13] |
| p38α | 5 | 30 |
| PDK1 | 25 | >10,000 |
| SRC | 150 | 0.8 |
| LCK | 250 | 1.1 |
| Adenosine A1 | 800 | Not Reported |
Analysis of Hypothetical Data:
The hypothetical data in Table 2 suggests that 3-Amino-4-chloro-N-cyclopropylbenzamide is a potent inhibitor of p38α and PDK1, with significantly less activity against SRC and LCK. This profile is distinct from a known multi-kinase inhibitor like Dasatinib, which is a potent inhibitor of the Src family kinases.[13] The weaker activity against the Adenosine A1 receptor suggests a lower risk of off-target effects related to this GPCR.
Tier 3: Cellular and Functional Assays
Biochemical and binding assays provide valuable information about the direct interaction of a compound with its targets. However, it is crucial to confirm these findings in a more physiologically relevant context.
Experimental Workflow: Cellular Target Engagement and Functional Assays
Caption: Workflow for cellular and functional assessment of selectivity.
Rationale for Experimental Choices:
-
KiNativ™ Cellular Target Engagement: This is a powerful chemical proteomics platform that allows for the profiling of kinase inhibitor interactions directly in native biological systems.[14] It utilizes ATP- and ADP-biotin probes that covalently label the ATP binding site of kinases.[15] By competing with these probes, an inhibitor's binding to its targets within a complex cell lysate can be quantified by mass spectrometry.[14][16] This method provides a more accurate reflection of a compound's selectivity in a cellular environment, where factors like cell permeability and intracellular ATP concentrations come into play.[12]
-
Western Blotting: To confirm that target engagement translates into functional inhibition of the signaling pathway, Western blotting can be used to measure the phosphorylation status of downstream substrates of the target kinases. For example, inhibition of p38α would be expected to decrease the phosphorylation of its substrate, MAPKAPK2.[17]
-
Functional Assays: Ultimately, the selectivity of a compound must be validated in functional assays that are relevant to the intended therapeutic application. For an inhibitor of p38α, this could involve measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[18]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Amino-4-chloro-N-cyclopropylbenzamide in DMSO, starting at a 1000X final concentration.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of a 2.5X kinase/buffer solution containing the purified kinase (e.g., p38α or PDK1).
-
Add 2 µL of a 2.5X substrate/ATP solution. The final ATP concentration should be at the Km for the specific kinase.
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50.
Protocol 2: KiNativ™ Cellular Kinase Profiling
This protocol is a generalized workflow based on the principles of the KiNativ™ platform.[14][16][19]
-
Cell Culture and Treatment: Grow a relevant cell line (e.g., a human monocytic cell line for p38α) to approximately 80% confluency. Treat the cells with various concentrations of 3-Amino-4-chloro-N-cyclopropylbenzamide or vehicle (DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve native kinase activity.
-
Probe Labeling: Incubate the cell lysates with an ATP- or ADP-biotin probe. The probe will covalently attach to the active site of kinases that are not occupied by the inhibitor.
-
Protein Digestion: Digest the labeled proteome into peptides using trypsin.
-
Affinity Enrichment: Enrich the biotinylated peptides using streptavidin-coated beads.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled kinase peptides in the inhibitor-treated samples to the vehicle-treated samples. A decrease in the signal for a particular kinase indicates that the inhibitor is engaging with that target in the cellular context.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to assessing the selectivity profile of a novel compound, using 3-Amino-4-chloro-N-cyclopropylbenzamide as a hypothetical example. By employing a tiered strategy of broad screening followed by quantitative biochemical and cell-based assays, researchers can build a comprehensive understanding of their compound's on- and off-target interactions.
The hypothetical data presented for 3-Amino-4-chloro-N-cyclopropylbenzamide suggest a promising profile as a selective inhibitor of p38α and PDK1. The next logical steps in its development would be to further investigate the functional consequences of this dual inhibition in relevant disease models and to conduct more extensive safety and toxicology studies.
By adhering to the principles of scientific integrity and employing a logical, evidence-based approach to selectivity profiling, researchers can significantly increase the probability of success in the challenging but rewarding endeavor of drug discovery.
References
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. (n.d.). PMC - NIH. [Link]
-
Comparison of antitumor effects of multitargeted tyrosine kinase inhibitors in acute myelogenous leukemia. (n.d.). PubMed. [Link]
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]
-
About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]
-
Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. (2020). Springer. [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2025). PubMed. [Link]
-
Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. (2018). BioSpace. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
-
3-Amino-4-chloro-N-phenylbenzenesulfonamide. (n.d.). PubChem. [Link]
-
A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]
-
The KiNativ approach to kinase inhibitor profiling. (n.d.). ResearchGate. [Link]
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Frontiers in Pharmacology. [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (n.d.). ResearchGate. [Link]
-
Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024). Dove Press. [Link]
-
Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. [Link]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). PubMed. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC - NIH. [Link]
-
A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PMC - NIH. [Link]
-
Binding Assays. (2025). BMG LABTECH. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]
-
3-Amino-4-chlorobenzoic acid. (n.d.). PubChem. [Link]
-
3-amino-2-chloro-N-(4,4,4-trifluorobutyl)benzamide. (n.d.). PubChem. [Link]
-
4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]. (n.d.). PubChem. [Link]
-
3-amino-2-chloro-N-(4-hydroxycyclohexyl)benzamide. (n.d.). PubChem. [Link]
-
3-amino-2-chloro-N-cyclobutylbenzamide. (n.d.). PubChem. [Link].gov/compound/112575843)
Sources
- 1. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. biospace.com [biospace.com]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for 3-Amino-4-chloro-N-cyclopropylbenzamide
For the diligent researcher navigating the frontiers of drug development, the proper handling of novel chemical entities is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-Amino-4-chloro-N-cyclopropylbenzamide, a compound for which specific safety data may be limited. In the absence of a dedicated Safety Data Sheet (SDS), we will adopt a conservative approach, drawing upon established principles for handling structurally related aromatic amines and chlorinated compounds to ensure the highest level of laboratory safety.
Hazard Assessment: Understanding the Invisible Threat
Based on these structural alerts, we must assume that 3-Amino-4-chloro-N-cyclopropylbenzamide may be:
Therefore, a stringent adherence to personal protective equipment (PPE) protocols is not merely a recommendation but a critical component of safe laboratory practice.
The Shield: Selecting and Using Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 3-Amino-4-chloro-N-cyclopropylbenzamide.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust, splashes, and potential vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable initial choice for handling powdered chemicals.[6] Always inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consider double-gloving.[7] | Prevents direct skin contact, a primary route of exposure for aromatic amines.[2] |
| Lab Coat | A long-sleeved, properly fitting lab coat made of a low-linting material. | Protects skin and personal clothing from accidental spills and contamination. | |
| Apron | A chemically resistant apron worn over the lab coat when handling significant quantities. | Provides an additional barrier against splashes and spills. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge). | Essential for procedures that may generate dust or aerosols, such as weighing or transferring the solid compound. |
The Ritual: Step-by-Step PPE Protocols
The effectiveness of PPE is intrinsically linked to its correct use. Follow these detailed procedures for donning and doffing to minimize the risk of cross-contamination.
Donning PPE: Preparing for Safe Handling
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.
-
Respirator: If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves. If double-gloving, put on the second pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing PPE: A Decontamination-Focused Removal
-
Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield and apron (if used) and place them in the designated area for decontamination or disposal.
-
Goggles: Remove your safety goggles.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A decision-making workflow for selecting appropriate PPE.
Emergency Preparedness: Responding to the Unexpected
Even with the most stringent precautions, accidents can happen. Immediate and correct action is crucial to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal: The Final Step in Safety
All disposable PPE, contaminated materials, and excess 3-Amino-4-chloro-N-cyclopropylbenzamide must be treated as hazardous waste.
-
Collect all solid waste in a clearly labeled, sealed container.
-
Liquid waste should be collected in a separate, labeled, and sealed container.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not dispose of this chemical down the drain.[8]
By internalizing and consistently applying these principles, you, the researcher, become the most critical component of the safety system. Your diligence and commitment to these protocols are the ultimate shield against the unseen hazards of chemical research.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdc.gov [cdc.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
